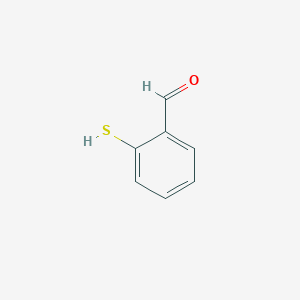

2-Mercaptobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDMMCFWQWBVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401273 | |

| Record name | 2-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29199-11-9 | |

| Record name | 2-Mercaptobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29199-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-MERCAPTOBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzaldehyde, also known as thiosalicylaldehyde, is a versatile aromatic compound characterized by the presence of both a reactive aldehyde and a thiol group. This unique bifunctionality makes it a valuable building block in organic synthesis and a ligand in coordination chemistry. Its derivatives have garnered significant interest in medicinal chemistry and drug development, particularly for their potential as anti-cancer agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in signaling pathways relevant to cancer therapy.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 29199-11-9 |

| Molecular Formula | C₇H₆OS |

| Molecular Weight | 138.19 g/mol |

| IUPAC Name | 2-sulfanylbenzaldehyde |

| Synonyms | 2-Formylthiophenol, Thiosalicylaldehyde |

| Appearance | Information not available |

| Boiling Point | Information not available |

| Melting Point | Information not available |

| Density | Predicted: 1.25±0.1 g/cm³ |

| Solubility | Information not available |

| pKa | Information not available |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the formation of biologically active compounds are crucial for reproducible research.

Protocol 1: One-Pot Synthesis of this compound

This protocol outlines a novel one-pot synthesis from ortho-bromobenzaldehyde.[1]

Materials:

-

ortho-bromobenzaldehyde

-

Magnesium turnings

-

Dry diethyl ether or THF

-

Elemental sulfur

-

Dilute hydrochloric acid

Procedure:

-

Protect the aldehyde group of ortho-bromobenzaldehyde as an acetal.

-

Prepare a Grignard reagent from the protected ortho-bromobenzaldehyde and magnesium turnings in a suitable dry ether solvent.

-

React the in-situ generated Grignard reagent with elemental sulfur.

-

Hydrolyze the resulting intermediate with dilute hydrochloric acid to deprotect the aldehyde and yield this compound.

-

Purify the product using appropriate techniques such as column chromatography.

Protocol 2: Synthesis of Thiochromanes via Tandem Michael-Knoevenagel Reaction

This protocol details the synthesis of thiochromanes, a class of compounds with potential biological activities, using this compound.

Materials:

-

This compound

-

An α,β-unsaturated carbonyl compound (e.g., chalcone)

-

An active methylene (B1212753) compound (e.g., malononitrile)

-

Base catalyst (e.g., piperidine)

-

Ethanol

Procedure:

-

Dissolve this compound, the α,β-unsaturated carbonyl compound, and the active methylene compound in ethanol.

-

Add a catalytic amount of a suitable base, such as piperidine.

-

Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the thiochromane product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the product from a suitable solvent to obtain pure thiochromane.

Protocol 3: Synthesis of Schiff Base Ligands

This protocol describes the general synthesis of Schiff bases from this compound, which can be used to form metal complexes with therapeutic potential.

Materials:

-

This compound

-

A primary amine (e.g., an amino acid or a substituted aniline)

-

Methanol (B129727) or ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve equimolar amounts of this compound and the primary amine in methanol or ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to induce precipitation of the Schiff base.

-

Isolate the product by filtration, wash with a small amount of cold solvent, and dry.

Signaling Pathways and Drug Development Applications

Derivatives of this compound, particularly its metal complexes, have shown promise as anti-cancer agents. The primary mechanism of action for some of these compounds involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[2] Elevated intracellular ROS levels can trigger a cascade of signaling events leading to programmed cell death (apoptosis) in cancer cells.

Caption: Proposed signaling pathway for this compound-Cu(II) complex-induced apoptosis in cancer cells.

The diagram above illustrates a simplified pathway where a copper(II) complex of a this compound derivative increases intracellular ROS levels. This leads to oxidative stress and mitochondrial damage, which in turn activates the caspase cascade, ultimately resulting in apoptotic cell death.[2][3][4][5][6] This targeted induction of apoptosis in cancer cells is a key strategy in the development of novel anti-cancer therapies.

Further research into the specific molecular targets and downstream effectors in these pathways will be crucial for optimizing the therapeutic potential of this compound derivatives.

Safety Information

While detailed toxicological data for this compound is not extensively available, it is recommended to handle the compound with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical entity with significant potential for researchers in organic synthesis and drug development. Its unique structure allows for the creation of a diverse range of derivatives with interesting biological activities. The ability of its metal complexes to induce ROS-mediated apoptosis in cancer cells highlights a promising avenue for the development of new-generation anti-cancer therapeutics. The experimental protocols and pathway information provided in this guide serve as a valuable resource for scientists working to unlock the full potential of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative cell death in cancer: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactive oxygen species-dependent signaling regulates cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Mercaptobenzaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptobenzaldehyde, a versatile aromatic compound with significant applications in organic synthesis and coordination chemistry. This document details its molecular structure, physicochemical properties, and key synthetic methodologies, adhering to stringent data presentation and visualization standards for a scientific audience.

Molecular Structure and Identification

This compound, systematically named 2-sulfanylbenzaldehyde according to IUPAC nomenclature, is an organic compound featuring a benzene (B151609) ring substituted with both an aldehyde (-CHO) and a thiol (-SH) group at adjacent positions.[1] This ortho-substitution pattern is crucial to its chemical reactivity and utility as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

The fundamental identifiers and properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-sulfanylbenzaldehyde[1] |

| Synonyms | 2-Formylthiophenol, Thiosalicylaldehyde |

| CAS Number | 29199-11-9[1] |

| Molecular Formula | C₇H₆OS[1] |

| Molecular Weight | 138.19 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)S[1] |

| InChI Key | KSDMMCFWQWBVBW-UHFFFAOYSA-N[1] |

Computed Physicochemical Properties

The following table presents key computed physicochemical properties of this compound, providing insights into its behavior in various chemical environments.

| Property | Value |

| XLogP3 | 1.9[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 1[1] |

| Topological Polar Surface Area | 18.1 Ų[1] |

| Heavy Atom Count | 9[1] |

Experimental Data and Protocols

However, general methodologies for the synthesis of related compounds and spectroscopic data for analogous structures provide a foundational understanding.

Spectroscopic Characterization

While a dedicated, fully assigned spectrum for this compound is not available, the expected spectroscopic features can be inferred from the analysis of benzaldehyde (B42025) and its derivatives.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands:

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, characteristic of the carbonyl group in an aromatic aldehyde.

-

Aldehyde C-H Stretch: Two weaker bands are anticipated in the regions of 2880-2820 cm⁻¹ and 2780-2720 cm⁻¹.

-

S-H Stretch: A weak absorption is expected in the range of 2600-2550 cm⁻¹ for the thiol group.

-

Aromatic C=C Stretches: Medium intensity bands are expected between 1600 and 1450 cm⁻¹.

-

Aromatic C-H Stretches: These will appear as weak absorptions above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm. The aromatic protons will resonate in the δ 7.0-8.0 ppm range, with splitting patterns determined by their coupling with neighboring protons. The thiol proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 120-150 ppm.

Synthetic Approaches

Several synthetic routes to this compound have been reported in the literature, although detailed experimental procedures are scarce. The primary methods include:

-

One-Pot Synthesis from o-Halobenzaldehydes: A novel one-pot approach has been described starting from ortho-bromobenzaldehyde or 2-chlorocyclohex-1-enecarbaldehydes.[6] This method involves the reaction of sulfur with a Grignard reagent formed from an acetal-protected aldehyde, followed by hydrolysis.[6]

-

Reduction of Thiosalicylic Acid Derivatives: The reduction of 2-mercaptobenzoic acid (thiosalicylic acid) or its derivatives is a plausible route to this compound, though specific protocols are not detailed in the available literature.

The logical workflow for a common synthetic approach is visualized below.

Molecular Visualization

The molecular structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language.

Conclusion

This compound is a valuable reagent in synthetic chemistry, characterized by its ortho-substituted aldehyde and thiol functional groups. While its fundamental properties are well-documented, there is a notable gap in the publicly accessible, detailed experimental data, particularly concerning its synthesis and single-crystal X-ray structure. This guide consolidates the available information to serve as a foundational resource for researchers and professionals in the field, highlighting areas where further investigation and publication would be beneficial to the scientific community.

References

- 1. This compound | C7H6OS | CID 4254180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Research Portal [iro.uiowa.edu]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Mercaptobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercaptobenzaldehyde (also known as 2-formylthiophenol or 2-sulfanylbenzaldehyde), a valuable intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented herein is pivotal for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data was obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.06 | singlet | 1H | - | Aldehyde proton (-CHO) |

| 7.73 | doublet | 1H | 7.6 | Aromatic proton |

| 7.23-7.73 | multiplet | 3H | - | Aromatic protons |

| 5.50 | broad singlet | 1H | - | Thiol proton (-SH) |

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 190.30 | Aldehyde carbonyl carbon (C=O) |

| 133.66 | Aromatic carbon |

| 130.88 | Aromatic carbon |

| 128.60 | Aromatic carbon |

| 122.43 | Aromatic carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within this compound. The following table outlines the characteristic absorption bands expected for this molecule, based on data for analogous compounds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2820 and ~2720 | Medium, distinct | Aldehyde C-H stretch (Fermi resonance)[2] |

| ~2550 | Weak | S-H stretch |

| ~1690 | Strong | C=O stretch (conjugated aldehyde)[3][4] |

| ~1590 | Medium | C=C stretch (aromatic ring)[3][4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆OS | [5][6] |

| Molecular Weight | 138.19 g/mol | [5][6] |

| Monoisotopic Mass | 138.01393598 Da | [5][6] |

The mass spectrum would show a molecular ion peak (M⁺) at m/z 138. Common fragmentation patterns for aromatic aldehydes include the loss of the aldehyde proton (M-1) and the formyl group (M-29, loss of CHO).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Synthesis of this compound

A common synthetic route involves the reduction of 2,2'-dithiodibenzaldehyde. In a typical procedure, the starting material is dissolved in a mixture of dimethylformamide (DMF), methanol, and water. Triphenylphosphine is then added in portions, and the reaction mixture is stirred at room temperature. After cooling, the product is extracted with an organic solvent like diethyl ether, washed, dried, and concentrated. The crude product can then be purified by column chromatography.[1]

NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube. The solution is then analyzed using a ¹H and ¹³C NMR spectrometer.[1]

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the sample can be dissolved in a suitable solvent, and the spectrum of the solution recorded in a liquid cell.

Mass Spectrometry (MS)

Mass spectra can be acquired using various techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and detected. For LC-MS, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph for separation before entering the mass spectrometer.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 4-[(1<i>H</i>-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1<i>H</i>-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - ProQuest [proquest.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C7H6OS | CID 4254180 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Sulfanylbenzaldehyde: Discovery, History, and Synthesis

Introduction

2-Sulfanylbenzaldehyde, also known as 2-mercaptobenzaldehyde or thiosalicylaldehyde, is an aromatic organic compound with the molecular formula C₇H₆OS.[1] It possesses a unique bifunctional structure, featuring both a reactive thiol (-SH) group and an aldehyde (-CHO) group positioned ortho to each other on a benzene (B151609) ring. This arrangement imparts distinct chemical properties that make it a valuable building block in organic synthesis and a precursor for a variety of heterocyclic compounds, some of which exhibit interesting biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2-sulfanylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The specific discovery of 2-sulfanylbenzaldehyde is not well-documented as a singular event but is rather understood as an outcome of the broader development of synthetic methods for aromatic thiols and aldehydes in the late 19th and early 20th centuries. The foundational work on organosulfur compounds, such as the discovery of "mercaptan" (ethanethiol) by William Christopher Zeise in 1834, set the stage for the synthesis of more complex aromatic thiols.

The historical synthesis of aromatic aldehydes through methods like the Gattermann reaction, developed by Ludwig Gattermann, and the Reimer-Tiemann reaction, reported by Karl Reimer and Ferdinand Tiemann, provided the chemical tools to introduce the aldehyde functionality onto a benzene ring. Similarly, methods for the introduction of a thiol group onto an aromatic ring were being explored. For instance, the preparation of thiosalicylic acid (2-sulfanylbenzoic acid) from anthranilic acid was an established procedure.[1] It is plausible that early syntheses of 2-sulfanylbenzaldehyde were achieved through the application or modification of these existing methods, such as the reduction of a thiosalicylic acid derivative. While a definitive first synthesis is not readily attributable to a single individual, the collective advancements in organic synthesis during this period enabled the eventual preparation and characterization of 2-sulfanylbenzaldehyde.

Synthesis of 2-Sulfanylbenzaldehyde

Several synthetic routes to 2-sulfanylbenzaldehyde have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

One-Pot Synthesis via Grignard Reaction

A modern and efficient method for the preparation of 2-sulfanylbenzaldehyde is a one-pot approach utilizing a Grignard reagent.[2] This method typically starts from an ortho-halogenated benzaldehyde (B42025), such as o-bromobenzaldehyde. The aldehyde group is first protected as an acetal (B89532) to prevent its reaction with the Grignard reagent. The Grignard reagent is then formed, which subsequently reacts with sulfur. The final step involves the hydrolysis of the acetal and the thiolate to yield 2-sulfanylbenzaldehyde in high yields.[2]

Workflow for the one-pot synthesis of 2-sulfanylbenzaldehyde via a Grignard reaction.

Reduction of Thiosalicylic Acid Derivatives

Another common approach involves the reduction of derivatives of thiosalicylic acid (2-mercaptobenzoic acid).[3] Thiosalicylic acid itself can be prepared from anthranilic acid.[1] The carboxylic acid functionality can then be reduced to an aldehyde. This reduction can be challenging due to the sensitivity of the thiol group. A two-step process is often employed where the carboxylic acid is first converted to a more easily reducible derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Synthesis of 2-sulfanylbenzaldehyde via reduction of a thiosalicylic acid derivative.

Data Presentation

The following table summarizes key quantitative data for the synthesis of sulfanylbenzaldehyde derivatives.

| Compound | Starting Material | Method | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) | Reference |

| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde (B137897) | Nucleophilic Aromatic Substitution | 92 | 164–166 | 10.01 (s, 1H, CHO), 7.86 (d, 2H), 7.50 (dd, 3H), 7.20 (d, 2H), 7.10 (m, 1H) | [4] |

| 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and thiosemicarbazide | Condensation | 75 | 268–270 | 11.5 (s, 1H, NH), 9.9 (s, 1H, CH=N), 8.2 (s, 2H, NH₂), 7.8-7.1 (m, 8H, Ar-H) | [4] |

| 2-Sulfanylbenzaldehyde | o-Bromobenzaldehyde | Grignard Reaction | High (not specified) | - | Aldehyde proton: ~9.8-10.2, Thiol proton: ~3.5-4.0 | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde[4]

-

A mixture of 1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol, 1.5 g) and 4-fluorobenzaldehyde (10 mmol, 1.24 g) in dimethyl sulfoxide (B87167) (25 mL) is prepared in a round-bottom flask.

-

Anhydrous potassium carbonate (2 g) is added to the mixture.

-

The mixture is refluxed for 1 hour.

-

After cooling, the reaction mixture is poured into crushed ice.

-

The resulting solid product is collected by filtration.

-

The crude product is recrystallized from an acetic acid/water mixture (7:3) to afford 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde as a colorless solid.

Protocol 2: General Procedure for One-Pot Synthesis of 2-Sulfanylbenzaldehyde via Grignard Reaction (Illustrative)[2]

-

Protection of the Aldehyde: To a solution of o-bromobenzaldehyde in an appropriate solvent (e.g., toluene), add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water. Once the reaction is complete (monitored by TLC), the protected aldehyde (acetal) is isolated.

-

Grignard Reaction and Sulfurization: In a separate flame-dried flask under an inert atmosphere, react magnesium turnings with the protected o-bromobenzaldehyde in anhydrous THF to form the Grignard reagent. To this solution, add elemental sulfur (S₈) portion-wise at a low temperature (e.g., 0 °C).

-

Hydrolysis: After the sulfur addition is complete, the reaction mixture is carefully quenched with a dilute aqueous solution of hydrochloric acid. This step hydrolyzes both the thiolate and the acetal protecting group.

-

Workup and Purification: The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude 2-sulfanylbenzaldehyde can be purified by column chromatography.

Biological Significance and Signaling Pathways

While 2-sulfanylbenzaldehyde itself is primarily utilized as a synthetic intermediate, its derivatives, particularly Schiff bases, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5] The biological activity of the parent compound, benzaldehyde, has been studied more extensively. Benzaldehyde has been shown to suppress the growth of cancer cells and overcome treatment resistance by targeting the interaction of the 14-3-3ζ protein with histone H3 phosphorylated at serine 28 (H3S28ph).[6] This interaction is implicated in the regulation of genes related to epithelial-mesenchymal transition and stemness.[6]

Furthermore, studies on pancreatic and non-small cell lung cancer cells have indicated that benzaldehyde can inhibit several major signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7] The ability of benzaldehyde to modulate these pathways is thought to be related to its regulation of the 14-3-3 family of proteins, which act as scaffolds for various signaling proteins.[7]

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR pathway, which is a key signaling cascade involved in cell growth, proliferation, and survival, and is a known target of benzaldehyde in cancer cells. The specific influence of the 2-sulfanyl substituent on this pathway has not been elucidated and remains an area for future investigation.

Benzaldehyde's inhibitory effect on the PI3K/AKT/mTOR pathway, mediated by 14-3-3ζ.

Conclusion

2-Sulfanylbenzaldehyde is a versatile aromatic compound whose history is intertwined with the development of fundamental organic synthesis. Modern synthetic methods, such as the one-pot Grignard reaction, provide efficient access to this valuable building block. While the direct biological roles of 2-sulfanylbenzaldehyde are not extensively characterized, its derivatives and parent compound, benzaldehyde, exhibit significant biological activities, including the modulation of key signaling pathways in cancer. This technical guide provides a foundational understanding of the chemistry and synthesis of 2-sulfanylbenzaldehyde, offering valuable insights for researchers and professionals in the fields of organic synthesis and drug discovery. Further exploration into the biological effects of 2-sulfanylbenzaldehyde and its derivatives may unveil novel therapeutic applications.

References

- 1. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. [Synthesis of various derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) from S-beta-D-glucopyranoside. VI. Phenolglycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

One-Pot Synthesis of 2-Mercaptobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of one-pot synthesis protocols for 2-Mercaptobenzaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. This document details key experimental methodologies, presents comparative data, and visualizes the reaction pathways to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of thiochromenes, benzothiazepines, and other sulfur-containing heterocyclic systems that form the core of many biologically active molecules. Traditional multi-step syntheses of this compound can be time-consuming and often result in lower overall yields. One-pot syntheses, by combining multiple reaction steps into a single procedure without the isolation of intermediates, offer a more efficient, economical, and environmentally benign alternative. This guide explores three prominent one-pot methodologies for the synthesis of this compound.

Comparative Summary of One-Pot Synthesis Protocols

The following table summarizes the quantitative data for the different one-pot synthesis protocols for this compound, allowing for easy comparison of their efficiencies and conditions.

| Method | Starting Material | Key Reagents | Reaction Time (approx.) | Yield (%) | Purity (%) |

| 1. Grignard Reagent Pathway | 2-Bromobenzaldehyde | Mg, Ethylene glycol, p-TsOH, Sulfur | 8-12 hours | High (not specified) | High |

| 2. Ortho-Lithiation Pathway | Benzaldehyde | Morpholine, n-BuLi, Sulfur | 4-6 hours | Moderate to High | High |

| 3. Phase-Transfer Catalysis | 2-Chlorobenzaldehyde | Sodium hydrosulfide (B80085) (NaSH), Phase-transfer catalyst | 6-8 hours | 85-95 | >99 |

Experimental Protocols

Grignard Reagent Pathway from 2-Bromobenzaldehyde

This method involves the in-situ protection of the aldehyde functionality, followed by the formation of a Grignard reagent, which then reacts with elemental sulfur. A final hydrolysis step yields the desired product.[1]

Experimental Workflow:

References

An In-Depth Technical Guide to the Grignard Reaction for 2-Mercaptobenzaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-mercaptobenzaldehyde, a valuable building block in organic synthesis and medicinal chemistry, utilizing the Grignard reaction. This document details a robust one-pot methodology, encompassing the protection of the aldehyde functionality, the formation of the Grignard reagent, its subsequent reaction with elemental sulfur, and the final deprotection to yield the target compound. This guide is intended to equip researchers with the necessary information to safely and efficiently perform this synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound via a Grignard reaction presents a challenge due to the incompatibility of the highly nucleophilic Grignard reagent with the electrophilic aldehyde group. Therefore, a protection-deprotection strategy is essential. The most common and effective approach involves a one-pot synthesis commencing with the protection of 2-bromobenzaldehyde (B122850) as a cyclic acetal. This is followed by the formation of the Grignard reagent, which then reacts with elemental sulfur. The final step is an acidic workup that both hydrolyzes the intermediate and deprotects the aldehyde, yielding this compound. This method is reported to produce high yields of the desired product.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Protection of 2-Bromobenzaldehyde as 2-(2-Bromophenyl)-1,3-dioxolane (B1268299)

The initial step involves the protection of the aldehyde group of 2-bromobenzaldehyde as a 1,3-dioxolane. This is a standard procedure to prevent the Grignard reagent from reacting with the aldehyde.

Materials:

-

2-Bromobenzaldehyde

-

Ethylene (B1197577) glycol

-

p-Toluenesulfonic acid

-

5% Sodium bicarbonate solution

-

Magnesium sulfate

-

Ether

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 50.0 g of 2-bromobenzaldehyde in 50 ml of toluene.

-

Add 25.0 ml of ethylene glycol and 500 mg of p-toluenesulfonic acid to the solution.

-

Heat the mixture to reflux and continue for 18 hours, collecting the water that forms in the Dean-Stark trap.

-

After 18 hours, add an additional 10 ml of ethylene glycol and continue to reflux for another 4 hours.

-

Cool the reaction mixture to room temperature and evaporate the toluene under reduced pressure.

-

Dissolve the resulting residue in ether and wash the organic solution with a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the ether to yield an oil.

-

Purify the crude product by Kugelrohr distillation. The fraction boiling at 130°C at 0.1 mm Hg is collected, yielding 2-(2-bromophenyl)-1,3-dioxolane.

One-Pot Synthesis of this compound

This one-pot procedure combines the Grignard reagent formation, reaction with sulfur, and hydrolysis in a single sequence.

Materials:

-

2-(2-Bromophenyl)-1,3-dioxolane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Elemental sulfur (powdered)

-

Dilute hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

It is crucial that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

Prepare a solution of 2-(2-bromophenyl)-1,3-dioxolane in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the dioxolane solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining dioxolane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Sulfur:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add powdered elemental sulfur to the stirred solution.

-

2-Mercaptobenzaldehyde: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzaldehyde, also known as thiosalicylaldehyde or 2-formylthiophenol, is an aromatic organic compound with the molecular formula C₇H₆OS. Its unique structure, featuring both a reactive thiol and an aldehyde group on a benzene (B151609) ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. However, these same functional groups contribute to its potential instability and specific solubility characteristics, which are critical considerations for its storage, handling, and application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows to guide laboratory practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are fundamental to understanding its behavior in different solvent systems and under various environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₆OS | [1][2] |

| Molecular Weight | 138.19 g/mol | [1][2] |

| Appearance | Not explicitly stated, but related compounds are often oils or solids. | |

| pKa (predicted) | 5.90 ± 0.43 | |

| XLogP3 (predicted) | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Topological Polar Surface Area | 18.1 Ų | [1][2] |

Solubility Profile

The solubility of this compound is dictated by its moderately polar nature, arising from the aldehyde and thiol functional groups, combined with the nonpolar aromatic ring.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the known value.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.69 g/L (Very slightly soluble) |

Qualitative Solubility Information

Based on its chemical structure and information from synthesis and purification procedures, the following qualitative solubility information can be inferred:

| Solvent Class | Examples | Solubility | Rationale |

| Polar Aprotic | Acetone, Methyl Ethyl Ketone, Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions with the aldehyde group. |

| Chlorinated Solvents | 1,2-Dichloroethane | Soluble | Used as a solvent in its synthesis. |

| Alcohols | Ethanol | Soluble | Can act as both a hydrogen bond donor and acceptor. |

| Aromatic Hydrocarbons | Benzene | Soluble (especially in mixtures with ethanol) | The aromatic ring of this compound interacts favorably with benzene. |

Stability Profile

The presence of both a thiol and an aldehyde group makes this compound susceptible to degradation via several pathways, primarily oxidation. Proper storage is crucial to maintain its integrity. The recommended storage condition is under an inert atmosphere at 2-8°C.[3]

pH-Dependent Stability

The thiol group of this compound is expected to be highly sensitive to pH. Based on studies of the closely related compound 2-mercaptobenzoic acid, the thiol group is relatively stable under acidic conditions.[4][5] However, as the pH increases towards neutral and alkaline conditions, the thiolate anion forms, which is readily oxidized by atmospheric oxygen to form the corresponding disulfide, 2,2'-diformyldiphenyl disulfide.[4][5]

Oxidative Stability

Beyond disulfide formation, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-mercaptobenzoic acid). This process can be accelerated by common oxidizing agents.

Photostability

Aromatic aldehydes and thiols can be sensitive to light. Studies on the related compound benzaldehyde (B42025) have shown that it can degrade to benzene upon exposure to light.[6] Furthermore, photodegradation studies of 2-mercaptobenzothiazole (B37678) reveal it degrades into various products, including benzothiazole (B30560) and 2-benzothiazolesulfonic acid.[7][8][9] This suggests that this compound is likely to be photolabile.

Thermal Stability

While specific data is unavailable for this compound, thermal degradation studies of other aromatic flavor compounds suggest that elevated temperatures can lead to decomposition, potentially yielding products like benzene.[10]

Proposed Degradation Pathway

Based on the chemical nature of the functional groups and data from related compounds, a primary degradation pathway for this compound in the presence of oxygen and at neutral or alkaline pH is the formation of 2,2'-diformyldiphenyl disulfide.

Caption: Proposed oxidative dimerization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.[11]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm, solvent-compatible PTFE)

-

Syringes

-

Volumetric flasks

-

Calibrated HPLC-UV system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. An excess of solid should be visible.

-

Seal the vial tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visually confirm that undissolved solid remains.

-

-

Sample Collection and Preparation:

-

Stop agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute a known volume of the filtrate with the solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.

-

Determine the concentration of this compound in the diluted sample against a calibration curve prepared with standards of known concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Caption: Experimental workflow for solubility determination.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol provides a framework for developing a stability-indicating HPLC method and conducting forced degradation studies to assess the stability of this compound.[12][13][14]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and to evaluate its stability under various stress conditions.

Part A: Method Development

-

Column and Mobile Phase Selection:

-

Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

-

Detection:

-

Use a UV detector set at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to monitor peak purity.

-

-

Optimization:

-

Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any impurity or degradation peaks.

-

Part B: Forced Degradation Studies Prepare solutions of this compound (e.g., in acetonitrile/water) and subject them to the following stress conditions:

-

Acid Hydrolysis:

-

Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize before analysis.

-

-

Base Hydrolysis:

-

Add 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before analysis. This condition is expected to cause rapid disulfide formation.

-

-

Oxidation:

-

Add a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

-

-

Thermal Degradation:

-

Heat a solution and a solid sample of the compound in an oven at a high temperature (e.g., 80 °C).

-

-

Photodegradation:

-

Expose a solution of the compound to UV light (e.g., 254 nm) and/or white light in a photostability chamber.

-

Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the samples using the developed HPLC-PDA method.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

-

Assess the peak purity of the parent peak to ensure no co-eluting degradants.

Caption: Workflow for forced degradation stability testing.

Conclusion

This compound is a compound with specific solubility and stability characteristics that must be carefully considered in its application. It exhibits limited solubility in water but is soluble in various organic solvents. The presence of a thiol group makes it particularly susceptible to pH-dependent oxidative degradation, leading to disulfide formation, especially under neutral to alkaline conditions. The aldehyde functionality and aromatic ring also suggest potential for oxidative and photodegradation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically determine the solubility and stability of this compound, ensuring its effective and reliable use in drug discovery and development.

References

- 1. This compound | C7H6OS | CID 4254180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 29199-11-9|this compound|BLD Pharm [bldpharm.com]

- 4. Item - Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid - American Chemical Society - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of 2-Mercaptobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-mercaptobenzaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. The following sections detail the synthesis from four key starting materials: 2-chlorobenzaldehyde (B119727), ortho-bromobenzaldehyde, 2-aminobenzaldehyde, and thiosalicylic acid. This document presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes workflow diagrams for enhanced clarity.

I. Comparison of Synthetic Routes

The selection of a synthetic route for this compound often depends on the availability of starting materials, desired scale, and safety considerations. The following table summarizes the key quantitative aspects of the most common methods.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |

| 2-Chlorobenzaldehyde | Sodium methyl mercaptide, Phase Transfer Catalyst (e.g., Bu₄NBr) | Water | 4 - 6 hours | 84.5 - 92 | > 99.5 |

| ortho-Bromobenzaldehyde | Magnesium, Sulfur, Ethylene (B1197577) Glycol, p-Toluenesulfonic acid | THF, Diethyl ether | Not specified | High | Not specified |

| 2-Aminobenzaldehyde | Sodium nitrite (B80452), Hydrochloric acid, Potassium ethyl xanthate | Water, Diethyl ether | Not specified | Moderate | Not specified |

| Thiosalicylic Acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Diethyl ether | Not specified | Moderate to High | Not specified |

II. Synthetic Pathways and Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from the four principal starting materials.

A. From 2-Chlorobenzaldehyde

This method involves a nucleophilic aromatic substitution reaction using a mercaptide in an aqueous medium, facilitated by a phase transfer catalyst.

Experimental Protocol:

A representative procedure involves heating a mixture of a 21 wt% aqueous solution of sodium methyl mercaptide and 1 mol% of tetrabutylammonium (B224687) bromide (Bu₄NBr) to 65°C. Molten 2-chlorobenzaldehyde (1 equivalent) is then added over 10 minutes. The resulting mixture is stirred at 70°C for 4 hours. After cooling to room temperature, the mixture is transferred to a separatory funnel. The lower organic layer containing the product is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude product is then purified by distillation under reduced pressure to yield this compound as a clear, yellowish oil.[1]

B. From ortho-Bromobenzaldehyde

This one-pot synthesis proceeds through a Grignard reaction. The aldehyde group is first protected as an acetal (B89532), followed by the formation of a Grignard reagent, which then reacts with elemental sulfur.

Experimental Protocol:

-

Protection of the Aldehyde: ortho-Bromobenzaldehyde is refluxed with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus to remove water and form the corresponding acetal.

-

Grignard Reaction and Thiolation: The protected ortho-bromobenzaldehyde is then reacted with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.[1] Elemental sulfur is then added to the Grignard reagent.

-

Hydrolysis: The reaction mixture is then hydrolyzed with dilute hydrochloric acid to remove the acetal protecting group and yield this compound.[1]

C. From 2-Aminobenzaldehyde

This synthetic route involves the diazotization of the amino group followed by a Sandmeyer-type reaction with a sulfur nucleophile.

Experimental Protocol:

-

Diazotization: 2-Aminobenzaldehyde is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Thiolation: An aqueous solution of potassium ethyl xanthate is then added to the cold diazonium salt solution. The mixture is stirred and allowed to warm to room temperature. Nitrogen gas will be evolved as the diazonium group is displaced. It is crucial to control the temperature during this step to prevent the accumulation of unstable diazonium xanthate, which can be explosive.[2]

-

Hydrolysis and Workup: The resulting intermediate is hydrolyzed with a base (e.g., sodium hydroxide) to liberate the free thiol. The reaction mixture is then acidified and extracted with an organic solvent (e.g., diethyl ether). The organic extracts are washed, dried, and the solvent is evaporated to yield crude this compound, which can be further purified by distillation.

D. From Thiosalicylic Acid (2-Mercaptobenzoic Acid)

This approach involves the reduction of the carboxylic acid functionality of thiosalicylic acid to an aldehyde.

Experimental Protocol:

A solution of thiosalicylic acid in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent under an inert atmosphere (e.g., nitrogen or argon).[3] The reaction is typically carried out at room temperature or with gentle refluxing. After the reaction is complete, the excess LiAlH₄ is carefully quenched by the slow addition of water or a dilute aqueous acid solution at 0°C. The resulting aluminum salts are then precipitated and removed by filtration. The filtrate is dried, and the solvent is evaporated to give this compound.

III. Safety Considerations

-

This compound and other thiols are often volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All equipment must be thoroughly dried, and reactions must be carried out under an inert atmosphere.

-

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that also reacts violently with water and protic solvents, releasing flammable hydrogen gas. Extreme caution must be exercised during its handling and the workup procedure.

-

Diazonium salts can be explosive, especially when dry. They should be prepared and used in solution at low temperatures without isolation. The reaction with xanthates should be carefully controlled to avoid the accumulation of the potentially explosive diazonium xanthate intermediate.[2]

This guide provides a foundational understanding of the primary methods for synthesizing this compound. Researchers should consult the primary literature for more detailed information and adapt these protocols to their specific laboratory conditions and safety standards.

References

Methodological & Application

Application Notes and Protocols: Tandem Michael-Knoevenagel Reaction with 2-Mercaptobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the tandem Michael-Knoevenagel reaction involving 2-mercaptobenzaldehyde. This one-pot cascade reaction is a highly efficient method for the synthesis of thiochromanes, a class of sulfur-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties.[1]

Reaction Overview

The tandem Michael-Knoevenagel reaction combines two distinct transformations in a single synthetic operation, offering advantages such as high atom economy and reduced waste. The process involves:

-

Michael Addition: The nucleophilic thiol group of this compound adds to an α,β-unsaturated carbonyl compound (the Michael acceptor).

-

Knoevenagel Condensation: An intramolecular condensation then occurs between the aldehyde functionality of the this compound moiety and an active methylene (B1212753) group, leading to the formation of the thiochromane ring system.[1]

This methodology allows for the rapid construction of complex, poly-substituted thiochromane scaffolds from readily available starting materials.

Proposed Reaction Mechanism

The reaction proceeds through a sequential cascade of a Michael addition followed by an intramolecular Knoevenagel condensation. In the case of an organocatalytic system, the catalyst activates the reactants and controls the stereochemical outcome.

Caption: Proposed reaction mechanism for the tandem Michael-Knoevenagel reaction.

Data Presentation

The following table summarizes quantitative data from an organocatalytic enantioselective tandem Michael-Knoevenagel reaction of this compound and various substituted benzylidenemalonates.

Table 1: Organocatalytic Enantioselective Tandem Michael-Knoevenagel Reaction of this compound and Substituted Benzylidenemalonates

| Entry | R in Benzylidenemalonate | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (major:minor) | ee (%) of major diastereomer |

| 1 | H | CH₂Cl₂ | 0.5 | 94 | 70:30 | 80 |

| 2 | 2-Cl | CH₂Cl₂ | 1 | 96 | 95:5 | 78 |

| 3 | 3-Cl | CH₂Cl₂ | 1 | 95 | 75:25 | 75 |

| 4 | 4-Cl | CH₂Cl₂ | 1 | 96 | 70:30 | 72 |

| 5 | 4-Br | CH₂Cl₂ | 1 | 96 | 70:30 | 70 |

| 6 | 4-Me | CH₂Cl₂ | 1 | 95 | 70:30 | 82 |

| 7 | 4-OMe | CH₂Cl₂ | 1 | 94 | 70:30 | 83 |

| 8 | 4-NO₂ | CH₂Cl₂ | 1 | 95 | 65:35 | 65 |

| 9 | 2-Naphthyl | CH₂Cl₂ | 1 | 94 | 80:20 | 81 |

| 10 | Cyclohexyl | CH₂Cl₂ | 24 | 90 | 75:25 | 80 |

Reaction Conditions: this compound (0.2 mmol), benzylidenemalonate (0.24 mmol), and 9-epi-aminoquinine thiourea (B124793) catalyst (5 mol%) in the specified solvent at room temperature.

Experimental Protocols

This section provides a detailed methodology for a representative organocatalytic tandem Michael-Knoevenagel reaction.

Protocol 1: Organocatalytic Synthesis of Enantioenriched Tetrasubstituted Thiochromanes

Materials:

-

This compound

-

Appropriately substituted diethyl 2-benzylidenemalonate

-

9-epi-aminoquinine thiourea catalyst

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (silica gel)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of this compound (0.2 mmol) and the corresponding diethyl 2-benzylidenemalonate (0.24 mmol) in dichloromethane (2 mL) in a round-bottom flask, add the 9-epi-aminoquinine thiourea catalyst (0.01 mmol, 5 mol%).[1]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 1 hour.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate mixture as the eluent to obtain the desired thiochromane product.[1]

Characterization:

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

-

The enantiomeric excess (ee) of the major diastereomer is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of thiochromanes via the tandem Michael-Knoevenagel reaction.

Caption: General experimental workflow for thiochromane synthesis.

References

Application Notes and Protocols: Synthesis of Thiochromanes using 2-Mercaptobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiochromanes are a significant class of sulfur-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] The thiochromane scaffold is a versatile template in drug design, with derivatives exhibiting potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] This document provides detailed protocols for the synthesis of substituted thiochromanes commencing from 2-mercaptobenzaldehyde, a key starting material. The methodologies outlined are based on organocatalytic tandem reactions, offering efficient routes to enantioenriched and structurally diverse thiochromanes.[4][5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2,3,4-trisubstituted thiochromanes via an organocatalytic tandem Michael–Henry reaction between this compound and various β-nitrostyrenes.[4]

Table 1: Synthesis of 2,3,4-Trisubstituted Thiochromanes via Tandem Michael–Henry Reaction

| Entry | β-Nitrostyrene Substituent | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) of Major Isomer |

| 1 | H | Cupreine (B190981) (5 mol%) | ≥ 94 | 77:23 | 86 |

| 2 | 4-Me | Cupreine (5 mol%) | ≥ 94 | 75:25 | 82 |

| 3 | 4-OMe | Cupreine (5 mol%) | ≥ 94 | 74:26 | 84 |

| 4 | 4-F | Cupreine (5 mol%) | ≥ 94 | 73:27 | 81 |

| 5 | 4-Cl | Cupreine (5 mol%) | ≥ 94 | 68:32 | 72 |

| 6 | 4-Br | Cupreine (5 mol%) | ≥ 94 | 70:30 | 74 |

| 7 | 2-Cl | Cupreine (5 mol%) | ≥ 94 | 72:28 | 79 |

| 8 | 2-Br | Cupreine (5 mol%) | ≥ 94 | 71:29 | 78 |

| 9 | 3-Cl | Cupreine (5 mol%) | ≥ 94 | 76:24 | 80 |

Yields are for the nonseparable diastereomeric mixture after chromatography. A single recrystallization can significantly improve both diastereoselectivity (up to 98% de) and enantioselectivity (up to >99% ee).[4][5]

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Tandem Michael–Henry Reaction for the Synthesis of 2,3,4-Trisubstituted Thiochromanes

This protocol describes the synthesis of chiral 2-aryl-3-nitrothiochroman-4-ols.[4]

Materials:

-

β-nitrostyrene derivative

-

Cupreine catalyst

-

Anhydrous diethyl ether

-

This compound

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the β-nitrostyrene (0.20 mmol) and cupreine (5 mol %) in anhydrous diethyl ether (5.0 mL) at -10 °C, add a precooled solution (-10 °C) of this compound (0.22 mmol) in anhydrous diethyl ether (5.0 mL) over a period of 1 minute.

-

Stir the reaction mixture at the same temperature for 5 minutes.

-

Remove the solvent at 0 °C under reduced pressure.

-

Purify the crude mixture by flash column chromatography on silica gel (eluted with 9:1 hexane/EtOAc and then EtOAc) to obtain a mixture of two diastereomers.

-

For further purification and separation of diastereomers, recrystallize the product from a mixture of hexane and ethyl acetate to afford the desired 2,3,4-trisubstituted thiochromane as colorless crystals.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the organocatalytic synthesis of thiochromanes from this compound.

References

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael-Henry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Benzothiophene Derivatives from 2-Mercaptobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various benzothiophene (B83047) derivatives utilizing 2-mercaptobenzaldehyde as a key starting material. The methodologies outlined are based on established and efficient chemical transformations, offering robust routes to this important heterocyclic scaffold, which is a common core in numerous pharmaceutical agents and functional materials.

Introduction

Benzothiophene and its derivatives are a critical class of sulfur-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Consequently, the development of efficient synthetic routes to functionalized benzothiophenes is of significant interest to the medicinal and materials chemistry communities. This compound serves as a versatile precursor for the construction of the benzothiophene ring system through various cyclization strategies. This document details two primary methodologies: the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols and the [4+1] cycloaddition with isocyanides.

Method 1: Heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols

This approach involves the initial conversion of this compound to a 1-(2-mercaptophenyl)-2-yn-1-ol intermediate, which then undergoes cyclization to form the benzothiophene ring. Two effective cyclization protocols are presented: a Palladium-catalyzed reaction and a radical-promoted process.[1][2][3][4]

Experimental Workflow

Caption: General workflow for benzothiophene synthesis via heterocyclodehydration.

Quantitative Data Summary

| Method | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | Product Type | Reference(s) |

| Palladium-Catalyzed | PdI₂ (2 mol %), KI | MeCN | 80-100 | 55-82 | (E)-2-(1-Alkenyl)benzothiophenes | [1][3][4] |

| Radical-Promoted | AIBN | Alcohol | 80-100 | 49-98 | 2-Alkoxymethylbenzothiophenes | [1][3][4] |

Detailed Experimental Protocols

Protocol 1A: Palladium-Catalyzed Heterocyclodehydration

-

Preparation of the Substrate: Synthesize the 1-(2-mercaptophenyl)-2-yn-1-ol intermediate via the alkynylation of this compound.

-

Reaction Setup: To a solution of the 1-(2-mercaptophenyl)-2-yn-1-ol (1.0 mmol) in acetonitrile (B52724) (MeCN, 5 mL), add potassium iodide (KI, 10 mol %) and palladium(II) iodide (PdI₂, 2 mol %).

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (E)-2-(1-alkenyl)benzothiophene.[1][4]

Protocol 1B: Radical-Promoted Heterocyclodehydration

-

Preparation of the Substrate: Synthesize the 1-(2-mercaptophenyl)-2-yn-1-ol intermediate as described previously.

-

Reaction Setup: Dissolve the 1-(2-mercaptophenyl)-2-yn-1-ol (1.0 mmol) in an appropriate alcohol solvent (e.g., methanol, ethanol).

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.

-

Reaction Conditions: Heat the mixture at 80-100 °C until the starting material is consumed, as indicated by TLC analysis.

-

Work-up and Purification: After cooling to room temperature, remove the solvent in vacuo. Purify the residue by flash column chromatography to yield the corresponding 2-alkoxymethylbenzothiophene.[1][4]

Method 2: [4+1] Cycloaddition of this compound Derivatives with Isocyanides

This methodology provides a direct route to benzothiophene derivatives through a lithium iodide-promoted [4+1] cycloaddition reaction between 2-mercaptobenzaldehydes (or their disulfide derivatives) and various isocyanides.[5][6] This approach is notable for its operational simplicity and the ability to introduce diversity at the 2-position of the benzothiophene core.

Reaction Pathway

Caption: [4+1] Cycloaddition for benzothiophene synthesis.

Quantitative Data Summary

| Reactant 1 | Reactant 2 (Isocyanide Type) | Promoter | Yield (%) | Product Type | Reference(s) |

| This compound | Various | LiI·2H₂O | Moderate to Good | 2-Substituted Benzothiophenes | [5][6] |

| Disulfide derivative of this compound | Various | LiI·2H₂O | Moderate to Good | 2-Substituted Benzothiophenes | [5][6] |

Detailed Experimental Protocol

Protocol 2: [4+1] Cycloaddition Reaction

-

Reaction Setup: In a reaction vessel, combine the this compound or its corresponding disulfide derivative (1.0 mmol), the isocyanide (1.2 mmol), and lithium iodide dihydrate (LiI·2H₂O, 1.5 mmol).

-

Solvent: Add a suitable solvent, such as toluene (B28343) or THF.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor by TLC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent. The combined organic extracts are then washed with brine, dried over a drying agent, and concentrated. The resulting crude product is purified by column chromatography to give the desired benzothiophene derivative.[5]

Other Synthetic Approaches

Beyond the detailed protocols above, several other effective methods for synthesizing benzothiophenes from this compound have been reported:

-

Cascade Deprotonation/Intramolecular Aldol (B89426) Reaction: A catalyst-free approach reacting 2-mercaptobenzaldehydes with α-carbonyl sulfonium (B1226848) ylides, affording benzothiophenes in high to excellent yields.[7]

-

Domino Reaction Protocol: This method allows for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which are versatile intermediates for further elaboration.[8]

These alternative routes offer additional strategies for accessing diverse benzothiophene structures and may be suitable for specific synthetic targets. Researchers are encouraged to consult the primary literature for detailed experimental procedures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Chemistry-Synthesis of Benzothiophene | PDF [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of benzothiophene derivatives by Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. A cascade deprotonation/intramolecular aldol reaction of α-carbonyl sulfonium ylides with 2-mercaptoindole-3-carbaldehydes and 2-mercaptobenzaldehydes to access thieno[2,3-b]indoles and benzothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Asymmetric Synthesis of Thiochromanes Using 2-Mercaptobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of thiochromanes, valuable structural motifs in medicinal chemistry, utilizing 2-mercaptobenzaldehyde as a key starting material. The methodologies outlined below focus on organocatalytic tandem reactions, which offer an efficient and stereocontrolled route to enantioenriched thiochromane derivatives.

Organocatalytic Enantioselective Tandem Michael-Henry Reaction

This protocol describes the synthesis of chiral 2-aryl-3-nitrothiochroman-4-ols via a cupreine-catalyzed tandem Michael addition-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes. This method allows for the generation of three stereogenic centers with good diastereoselectivity and enantioselectivity.[1]

Reaction Principle

The reaction proceeds through an initial Michael addition of the thiol group of this compound to the β-nitrostyrene, followed by an intramolecular Henry reaction (nitro-aldol) of the resulting intermediate. The organocatalyst, cupreine (B190981), controls the stereochemical outcome of the reaction.

Experimental Protocol

Materials:

-

Substituted β-nitrostyrene

-

Substituted this compound

-

Cupreine (catalyst)

-

Anhydrous diethyl ether (solvent)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

A solution of β-nitrostyrene (0.2 mmol) and cupreine (1.25 mg, 0.004 mmol, 2 mol%) in anhydrous diethyl ether (5.0 mL) is stirred at -10°C for 2 minutes.[1]

-

A precooled solution (-10°C) of this compound (0.22 mmol) in anhydrous diethyl ether (5.0 mL) is added over a period of 1 minute.[1]

-

The reaction mixture is stirred at -10°C for 5 minutes.[1]

-

The solvent is removed at 0°C under reduced pressure.[1]

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: 9:1 hexane/EtOAc, followed by EtOAc) to yield a mixture of two diastereomers.[1]

-

Further purification and enhancement of diastereoselectivity and enantioselectivity can be achieved by a single recrystallization from a mixture of hexane and ethyl acetate.[1]

Data Presentation

Table 1: Synthesis of 2,3,4-Trisubstituted Thiochromanes via Tandem Michael-Henry Reaction.[1]

| Entry | β-Nitrostyrene Substituent | This compound Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) of Major Isomer |

| 1 | H | H | 95 | 77:23 | 86 |

| 2 | 2-Br | H | 98 | 75:25 | 85 |

| 3 | 3-Br | H | 99 | 72:28 | 76 |

| 4 | 4-Br | H | 99 | 74:26 | 74 |

| 5 | 4-Cl | H | 99 | 78:22 | 72 |

| 6 | 4-F | H | 94 | 74:26 | 79 |

| 7 | 4-Me | H | 99 | 68:32 | 83 |

| 8 | 4-OMe | H | 99 | 70:30 | 82 |

| 9 | 2,4-diCl | H | 98 | 71:29 | 75 |

| 10 | H | 5-Me | 96 | 75:25 | 85 |

| 11 | H | 5-Cl | 95 | 76:24 | 84 |

| 12 | H | 5-Br | 96 | 77:23 | 85 |

| 13 | H | 4-Me | 95 | 75:25 | 86 |

Yields are for the non-separable diastereomeric mixture after chromatography. A single recrystallization can significantly improve both dr (up to 98:2) and ee (up to >99%).[1]